N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-18-10-8-17(9-11-18)20-19-7-4-12-24(19)13-14-25(20)21(26)23-15-16-5-2-1-3-6-16/h1-12,20H,13-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRSNBXVGHYYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrrole Derivatives
The pyrrolo[1,2-a]pyrazine skeleton is commonly synthesized via [3+3]-cycloaddition or cyclocondensation. A validated method involves reacting N-aminoethylpyrrole with dimethyl acetylenedicarboxylate (DMAD) under mild conditions (room temperature, dichloromethane) to yield dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine intermediates. For example:
Aldol Condensation and Pyrrole Annulation
An alternative route employs diketopiperazine (DKP) precursors. Aldol condensation of DKP with alkynyl aldehydes, followed by gold-catalyzed cyclization, generates the pyrrolo[1,2-a]pyrazine core:
- DKP (1.47 g, 7.39 mmol) and 3,3-diethoxypropanal (1.20 g, 8.22 mmol) in DMF with Cs₂CO₃ yield aldol adducts. Subsequent treatment with camphorsulfonic acid (CSA) in toluene induces pyrrole annulation (75% yield).
Introduction of the 4-Fluorophenyl Group
Suzuki-Miyaura Coupling
Aryl halides at position 1 of the pyrrolo[1,2-a]pyrazine core undergo cross-coupling with 4-fluorophenylboronic acid. For instance:
Direct Alkylation
In cases where the core lacks a halogen, Friedel-Crafts alkylation with 4-fluorophenylacetaldehyde in the presence of Lewis acids (e.g., AlCl₃) introduces the substituent.
N-Benzylation Strategies
Nucleophilic Substitution
Reaction of pyrrolo[1,2-a]pyrazine-2-carboxylic acid with benzylamine derivatives under activating conditions forms the carboxamide. Key steps include:
Reductive Amination
For cores bearing an amine group, reductive amination with benzaldehyde and NaBH₃CN in methanol introduces the N-benzyl moiety.
Case Study: Optimized Synthetic Pathway
Stepwise Synthesis
- Core Formation : Cyclocondensation of N-aminoethylpyrrole and DMAD yields 5,6-dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate .
- 4-Fluorophenyl Introduction : Suzuki coupling with 1-bromo-5,6-dihydropyrrolo[1,2-a]pyrazine and 4-fluorophenylboronic acid.
- Carboxamide Formation : Hydrolysis of the ester to carboxylic acid (30% KOH/MeOH), followed by activation with T3P and coupling with benzylamine.
One-Pot Multicomponent Approach
A streamlined method involves reacting 4-fluorophenylglyoxal , benzylamine , and pyrrole-2-carboxaldehyde in acetic acid at 110°C. This cascade reaction forms the core and substituents in a single step (50–65% yield).
Analytical Data and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the fused bicyclic structure and substituent orientation (CCDC deposition number: 2156789).
Challenges and Solutions
Regioselectivity in Cyclization
Using bulky bases (e.g., Cs₂CO₃) or directing groups (e.g., methoxy) ensures preferential formation of the desired regioisomer.
Functional Group Compatibility
Protecting groups (e.g., tert-butoxycarbonyl, Boc) are employed during Suzuki coupling to prevent side reactions.
Scalability and Industrial Relevance
- Kilogram-Scale Production : A patent-pending route achieves 85% yield via continuous flow chemistry, reducing reaction time from 24 hours to 2 hours.
- Cost Analysis : Raw material costs are minimized using DMAD (~$50/mol) and 4-fluorophenylboronic acid (~$120/mol).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in inflammatory and cancer pathways.
Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling and function.
Induce Apoptosis: Promote programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide , enabling comparative analysis of their physicochemical and synthetic properties.
Structural Analogs with Pyrrolo-Pyrazine Cores
3-(4-Fluorophenyl)-2-methyl-1-pyrrolo[1,2-a]pyrazinone (2e) Core Structure: Pyrrolo[1,2-a]pyrazinone (lactam) vs. pyrrolo[1,2-a]pyrazine-carboxamide. Substituents: Methyl group at position 2 vs. benzyl carboxamide in the target compound. Synthesis: Achieved via multi-step synthesis with a 70.1% yield. Key Data:
- Melting Point : 133–135°C.
- 1H-NMR : N-CH3 at δ3.25; aromatic protons at δ7.08–7.40.
- IR : C=O stretch at 1623.5 cm⁻¹ (amide in target vs. lactam here).
1-(4-Fluorophenyl)-2-[4-methoxy-3-(trifluoromethyl)benzoyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (V003-3819) Core Structure: Identical pyrrolo[1,2-a]pyrazine backbone. Substituents: 4-Methoxy-3-(trifluoromethyl)benzoyl at position 2 vs. benzyl carboxamide.
Heterocyclic Analogs with Fluorophenyl Substitutions
6-(4-Fluorophenyl)-3-nitro-2-tosylmethylimidazo[1,2-a]pyridine (6b)
- Core Structure : Imidazo[1,2-a]pyridine vs. pyrrolo[1,2-a]pyrazine.
- Substituents : Tosylmethyl and nitro groups.
- Synthesis : Cross-coupling with 4-fluorophenylboronic acid (60% yield).
- Key Data :
N-Substituted Pyrazoline Derivatives (e.g., 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one)
- Core Structure : Pyrazoline vs. pyrrolo-pyrazine.
- Substituents : 4-Fluorophenyl and propan-1-one groups.
- Crystallography : Confirmed planar geometry, influencing binding conformations.
Comparative Data Table
Key Observations
flexible pyrazolines. Imidazo[1,2-a]pyridines (e.g., 6b) show higher melting points (~241°C), suggesting stronger intermolecular forces.
Substituent Effects :
- Carboxamide vs. lactam/lactone: The carboxamide in the target compound may improve solubility and hydrogen-bonding capacity compared to lactams (e.g., 2e).
- Fluorophenyl group: Consistently used across analogs to enhance metabolic stability and π-π stacking.
Synthetic Feasibility: Cross-coupling reactions (e.g., Suzuki coupling in 6b) vs. multi-step lactam formation (e.g., 2e).
Biological Activity
N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core substituted with a benzyl group and a 4-fluorophenyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.
1. Antimicrobial Properties
This compound has shown promising antimicrobial activity. It has been utilized in the synthesis of novel imidazo[1,2-a]pyrazine–1,2,3-triazole hybrids that demonstrated superior efficacy against both gram-positive and gram-negative bacteria as well as fungi compared to standard drugs. The compounds were found to be enantiotropically nematogenic without smectogenic character.
2. Psychopharmacological Applications
The compound is being explored as an intermediate in the synthesis of antidepressant molecules. Its structural features are believed to enhance the effectiveness of therapies aimed at treating depression, a major global health concern. The synthesis involves multi-step reactions including hydrolysis and N-alkylation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Monoamine Oxidase Inhibition : Similar compounds have been reported to act as inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. Inhibiting this enzyme can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, thus potentially alleviating depressive symptoms .
- Antimicrobial Mechanisms : The antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with bacterial metabolic pathways.
Table 1: Summary of Biological Activities
Research Highlights
- A study demonstrated that derivatives based on this compound exhibited significant inhibition rates against MAO-A and MAO-B enzymes. Compounds with a para-fluoro substituent showed the highest inhibitory activity (up to 71.8% at 100 µM) .
- Another investigation into the synthesis of related compounds revealed their potential as selective inhibitors for specific kinases involved in cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
